Bipyridine, [(4-methoxyphenyl)sulfonyl]-
Overview
Description
Bipyridine, [(4-methoxyphenyl)sulfonyl]- is a derivative of bipyridine, a compound that consists of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The addition of the 4-methoxyphenylsulfonyl group to the bipyridine structure enhances its chemical properties and expands its range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine, [(4-methoxyphenyl)sulfonyl]- typically involves the coupling of pyridine derivatives in the presence of a catalyst. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridine derivatives in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bipyridine, [(4-methoxyphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as chlorine (Cl2) and bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bipyridine, [(4-methoxyphenyl)sulfonyl]- can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
Bipyridine, [(4-methoxyphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are used in catalysis and materials science.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of bipyridine, [(4-methoxyphenyl)sulfonyl]- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects. For example, in catalysis, the metal complexes can facilitate the activation of substrates and promote chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: This compound is a widely used ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
4,4’-Bipyridine: Similar to 2,2’-bipyridine, this compound is used in coordination chemistry and has applications in materials science.
3,3’-Bipyridine: This compound is less commonly used but still has applications in coordination chemistry and materials science.
Uniqueness
Bipyridine, [(4-methoxyphenyl)sulfonyl]- is unique due to the presence of the 4-methoxyphenylsulfonyl group, which enhances its chemical properties and expands its range of applications. This modification allows for the formation of more stable complexes and provides additional functional groups for further chemical modifications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2-pyridin-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-13-7-9-14(10-8-13)23(20,21)16-6-4-12-19-17(16)15-5-2-3-11-18-15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDQPBDUPKZPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80811474 | |
Record name | 3-(4-Methoxybenzene-1-sulfonyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80811474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62146-86-5 | |
Record name | 3-(4-Methoxybenzene-1-sulfonyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80811474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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